molecular formula C12H11N3O3 B3005707 6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1989628-99-0

6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B3005707
CAS No.: 1989628-99-0
M. Wt: 245.238
InChI Key: BVUBLUDRHKHQPN-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused triazolo-oxazine core with a phenyl substituent at position 6 and a carboxylic acid group at position 3. This scaffold combines the rigidity of the triazole ring with the oxygen-rich oxazine moiety, making it a promising candidate for medicinal chemistry applications.

Properties

IUPAC Name

6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-12(17)11-9-7-18-10(6-15(9)14-13-11)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBLUDRHKHQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid (CAS Number: 1989628-99-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anticancer, and cytotoxic effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H11N3O3
  • Molecular Weight : 245.24 g/mol
  • Purity : >90% .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that certain compounds demonstrated effective inhibition against a range of bacterial strains. For instance, compounds derived from similar heterocycles showed activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the triazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that the compound exhibits cytotoxic effects on several cancer cell lines including HeLa (cervical cancer), HBL-100 (breast cancer), and CCRF-CEM (leukemia) with inhibition rates ranging from 54% to 65% .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells mediated by reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

Case Studies and Research Findings

A significant study focused on the synthesis and evaluation of various triazole derivatives highlighted the biological activity of compounds structurally related to 6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine. The findings can be summarized as follows:

CompoundCell Line% InhibitionReference
6-Phe-TriazoleHeLa54%
6-Phe-TriazoleHBL-10060%
6-Phe-TriazoleCCRF-CEM65%

These results indicate a promising anticancer profile for this class of compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[5,1-c][1,4]oxazine compounds exhibit antimicrobial properties. For instance, research has shown that modifications to the oxazine ring can enhance the activity against specific bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound's triazole moiety is known for its role in anticancer drug development. A notable case study involved the synthesis of various analogs of 6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid that were tested against cancer cell lines. Results indicated significant cytotoxic effects against breast and lung cancer cells . The mechanism appears to involve apoptosis induction through caspase activation.

Neuroprotective Effects

Research has suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. A study highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests a possible application in developing treatments for conditions like Alzheimer's disease.

Proteomics Research

The compound has been utilized as a biochemical tool in proteomics. For example, its derivatives have been employed to tag proteins selectively for mass spectrometry analysis. This application is crucial for identifying protein interactions and post-translational modifications .

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have also been reported. The compound was tested against various kinases and showed promising results as a selective inhibitor in cellular assays. This specificity could lead to the development of targeted therapies for diseases involving aberrant kinase activity .

Polymer Chemistry

In material science, 6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid has been investigated as a monomer for polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanomaterials Development

The compound's unique structure allows for its use in creating functionalized nanomaterials. Studies have shown that it can serve as a stabilizing agent in the synthesis of nanoparticles with applications in drug delivery systems and imaging technologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at position 6 and additional functional groups, leading to variations in molecular weight, lipophilicity (logP), and solubility (logSw). A comparative analysis is summarized below:

Compound Name & Substituents Molecular Weight logP logSw Key Features Reference
6-Phenyl-triazolo-oxazine-3-carboxylic acid Not reported ~3.5* Not reported Phenyl group enhances hydrophobicity; carboxylic acid improves solubility. Inferred
6-(4-Methoxyphenyl) analog (CAS 1416345-12-4) ~318.3† 4.65 -4.71 Methoxy increases electron density and logP; moderate solubility.
6-(2,6-Dichlorophenyl)-3-pyrazolyl analog ~443.3‡ 4.7 -4.7 Dichlorophenyl and pyrazole boost lipophilicity; low aqueous solubility.
3-Oxadiazolyl-6-(4-methoxyphenyl) analog 481.51 4.66 -4.71 Oxadiazole and benzyloxy groups add steric bulk; high logP.

*Estimated based on analogs. †Calculated from molecular formula (C₁₆H₁₅N₃O₃). ‡Based on molecular formula in .

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) increase logP, while halogens (e.g., dichloro) further enhance lipophilicity. The carboxylic acid group mitigates extreme hydrophobicity but may reduce membrane permeability.
  • Solubility Challenges: All analogs exhibit low aqueous solubility (logSw < -4.5), suggesting formulation optimization is critical for bioavailability .

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